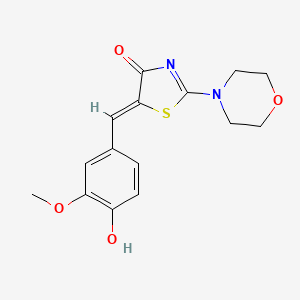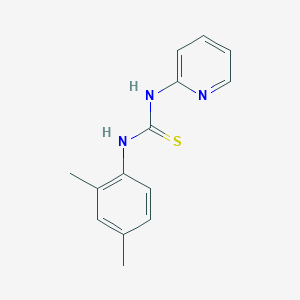
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)piperazine-1-carbothioamide
- N-(2-methoxyphenyl)piperazine-1-carbothioamide
- 4-(3-chlorophenyl)-N-phenylpiperazine-1-carbothioamide
Uniqueness
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both 3-chlorophenyl and 2-methoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. The combination of these functional groups can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H20ClN3OS |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20ClN3OS/c1-23-17-8-3-2-7-16(17)20-18(24)22-11-9-21(10-12-22)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
InChI Key |
CABGSEVKDZYQNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[N-(furan-2-ylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B14919380.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14919396.png)
![ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14919397.png)

![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14919402.png)
![Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B14919406.png)
![15-bromo-16-[2-(diethylamino)ethoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B14919408.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919415.png)
![2-benzyl-12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B14919424.png)



![12-(2-Furyl)-2-(4-methoxybenzyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919438.png)
